Enhanced Lipophilicity vs. Unsubstituted Indole
The 5-methyl substituent on the indole-4-carboxylic acid core significantly increases the molecule's lipophilicity, a key determinant of membrane permeability and distribution. This is a class-level inference based on the well-established effect of methyl group addition on LogP. Specifically, 5-methyl-1H-indole-4-carboxylic acid has a computed XLogP3-AA of 1.9 [1]. In contrast, the unsubstituted parent compound, 1H-indole-4-carboxylic acid (CAS 2124-55-2), has a computed XLogP3 of 1.3 [2].
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 1H-Indole-4-carboxylic acid (CAS 2124-55-2); XLogP3 = 1.3 |
| Quantified Difference | ΔLogP = +0.6 (Target compound is 0.6 log units more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm in silico [1][2] |
Why This Matters
A higher LogP value (by 0.6 units) suggests improved passive membrane permeability, a critical parameter for early-stage lead optimization, and directly influences the selection of this building block for CNS or intracellular target programs.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76846742, 5-methyl-1H-indole-4-carboxylic acid. https://pubchem.ncbi.nlm.nih.gov/compound/5-methyl-1H-indole-4-carboxylic-acid (accessed April 23, 2026). View Source
- [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83484, 1H-Indole-4-carboxylic acid. https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indole-4-carboxylic-acid (accessed April 23, 2026). View Source
